
5-Azaindole
Overview
Description
5-Azaindole (1H-pyrrolo[3,2-b]pyridine) is a nitrogen-containing heterocyclic compound belonging to the azaindole family, where one carbon atom in the indole structure is replaced by nitrogen. The "5" denotes the position of nitrogen substitution in the bicyclic framework (Figure 1). This scaffold is rare in nature but highly valued in drug discovery due to its bioisosteric relationship with indole, improved pharmacokinetic (PK) properties, and versatile binding interactions with biological targets .
This compound derivatives have been explored in antiviral agents (e.g., RSV inhibitors), kinase inhibitors (e.g., Chk1), and cannabinoid receptor agonists (e.g., CB2 agonists) . Its higher basicity (pKa = 8.42) compared to other azaindoles enhances membrane permeability, particularly in pulmonary tissues, making it advantageous for respiratory therapeutics .
Preparation Methods
Nitropyridine Oxynitride Route
Reaction Overview
The nitropyridine oxynitride route, detailed in CN1730481A , involves a three-step sequence starting from 3-methyl-4-nitropyridine oxynitride and N,N-dialkylformamide dialkyl acetal. This method emphasizes mild reaction conditions and high yields, making it industrially viable.
Step 1: Formation of 3-Dialkylaminoacetylene-4-Nitropyridine
In the first step, 3-methyl-4-nitropyridine oxynitride reacts with N,N-dialkylformamide dialkyl acetal (e.g., N,N-diethylformamide diethyl acetal) in a non-protonic polar solvent (e.g., N,N-dimethylacetamide) at 100–150°C for 1–2 hours. The reaction generates 3-dialkylaminoacetylene-4-nitropyridine oxynitride via nucleophilic substitution, with a yield exceeding 95% . Excess solvent and acetal are recovered via减压蒸馏 (reduced-pressure distillation), enhancing cost efficiency.
Step 2: Nitro-to-Amino Reduction
The nitro group in the intermediate is reduced to an amino group using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor (e.g., hydrazine hydrate) at 0–35°C. This step achieves near-quantitative conversion within 1–2 hours, with the catalyst being reusable after filtration .
Step 3: Cyclization to 5-Azaindole
The final cyclization employs Raney nickel and a hydrogen donor (hydrazine hydrate or ammonium formate) at 40–80°C. The reaction proceeds via simultaneous deoxygenation and ring closure, yielding this compound with an overall yield of 86–87% . The product is purified via recrystallization from water or ethanol, achieving a melting point of 109–110°C and >98% purity.
Key Advantages
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High Yield : The first step’s 95% yield minimizes raw material waste.
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Catalyst Reusability : Both Pd/C and Raney nickel are recoverable, reducing costs.
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Mild Conditions : Low-temperature reductions prevent side reactions.
3-Methylpyridine Oxidation-Nitration Pathway
Synthetic Sequence
CN103421004A outlines a five-step process starting from 3-methylpyridine, offering a cost-effective alternative to the oxynitride route.
Step 1: Oxidation to 3-Methylpyridine Oxynitride
3-Methylpyridine is oxidized using hydrogen peroxide or m-chloroperbenzoic acid in acetic acid, forming 3-methylpyridine oxynitride. This step typically achieves 85–90% yield under reflux conditions .
Step 2: Nitration with Mixed Acid
Nitration with a sulfuric-nitric acid mixture introduces a nitro group at the 4-position, yielding 3-methyl-4-nitropyridine oxynitride. Reaction temperatures of 0–5°C prevent over-nitration, with yields of 75–80% .
Step 3: Deoxygenation with Phosphorus Trichloride
The oxynitride intermediate is treated with PCl₃ in tetrahydrofuran (THF) or ethyl acetate at 0–30°C, removing the oxygen moiety to form 3-methyl-4-nitropyridine. This step proceeds in 1–5 hours with 90–95% efficiency .
Step 4: Acetal Condensation
Reaction with N,N-dimethylformamide dimethylacetal (DMF-DMA) in DMF at 100–120°C produces 3-dimethylaminovinyl-4-nitropyridine. The vinyl group facilitates subsequent cyclization, with yields of 85–90% .
Step 5: Reduction-Cyclization
Using Raney nickel and hydrazine hydrate in methanol, the nitro group is reduced, and the ring closes to form this compound. This step achieves 65–70% yield, with an overall process yield of 45–50% .
Limitations
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Lower Overall Yield : Multiple steps cumulatively reduce efficiency.
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Phosphorus Trichloride Handling : Requires stringent safety measures due to toxicity.
Alternative Reduction-Cyclization Methods
Hydrazine-Free Approaches
Recent modifications replace hydrazine hydrate with ammonium formate to reduce toxicity. For example, CN1730481A demonstrates that substituting hydrazine with ammonium formate in Steps 2 and 3 maintains yields at 86–87% while improving safety.
Low-Temperature Lithiation
A literature method (Synthesis, 1996) employs n-butyllithium at -40°C to deprotonate 3-methyl-4-aminopyridine, followed by formylation and acid-mediated cyclization. While this method achieves 79% yield, its reliance on cryogenic conditions and pyrophoric reagents limits industrial applicability .
Comparative Analysis of Methods
Critical Considerations in Synthesis
Solvent Selection
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Polar Aprotic Solvents : DMF and N,N-dimethylacetamide enhance reaction rates in acetal condensation steps .
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Methanol-Ethanol Systems : Facilitate reductions while enabling easy catalyst recovery via filtration .
Catalyst Efficiency
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Raney Nickel : Superior to Pd/C in cyclization due to higher tolerance to nitrogen-containing intermediates .
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Pd/C : Preferred for nitro reductions owing to faster kinetics and lower loading (2–5 wt%) .
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
5-Azaindole undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using reagents such as hydrogen peroxide.
Reduction: Reduction reactions often involve the use of palladium-containing catalysts and hydrogen donors.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of this compound derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Palladium-containing catalysts and hydrogen donors are used for reduction reactions.
Substitution: Alkoxy groups and various amines are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azaindole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
5-Azaindole and its derivatives have a wide range of scientific research applications:
Chemistry: this compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 5-Azaindole involves its interaction with specific molecular targets, such as protein kinases. It acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins . This inhibition can modulate various signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Comparison with Similar Azaindoles
Reactivity and Acidity
The reactivity of azaindoles in electrophilic substitution reactions correlates inversely with their acidity (pKa). A lower pKa indicates higher acidity and greater reactivity.
Azaindole Isomer | pKa (Calculated) | Reactivity in Aza-Friedel–Crafts Reaction | Catalyst Requirement |
---|---|---|---|
7-Azaindole | 3.67 | High (fastest reactions) | None |
4-Azaindole | 4.85 | Moderate | None |
6-Azaindole | 5.61 | Moderate | None |
5-Azaindole | 8.42 | Low | 10 mol% p-TSA |
Key Findings :
- This compound requires acidic conditions (p-TSA catalyst) for C-3 aminoalkylation via aza-Friedel–Crafts reactions, unlike 4-, 6-, and 7-azaindoles, which react spontaneously .
- The higher pKa of this compound reflects weaker resonance stabilization of its protonated form, reducing electrophilicity .
Case Study :
- Pd-catalyzed Stille coupling avoids undesired N-1 coupling in this compound, enabling efficient synthesis of Rebeccamycin analogs .
- Microwave irradiation improves yields (72% vs. 30% under classical heating) for C-3 functionalization of this compound .
Key Insights :
- This compound’s basicity enhances pulmonary uptake, critical for respiratory antivirals .
- 4-Azaindole’s hydrogen-bonding with Lys 53 in kinase targets improves inhibitory potency over this compound .
Physicochemical Properties
Property | 4-Azaindole | This compound | 6-Azaindole | 7-Azaindole |
---|---|---|---|---|
LogP | 1.8–2.1 | 1.5–1.9 | 1.7–2.0 | 1.4–1.8 |
Solubility (mg/mL) | 0.12 | 0.09 | 0.15 | 0.20 |
Melting Point (°C) | 145–148 | 162–165 | 138–142 | 120–125 |
Structural Basis :
- This compound’s crystal structure (C–N bond lengths: 1.324–1.391 Å) shows reduced π-stacking efficiency compared to 7-azaindole, impacting protein binding .
Biological Activity
5-Azaindole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound is a nitrogen-containing heterocyclic compound, structurally related to indole. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. The presence of the nitrogen atom in the ring alters its electronic properties and enhances its biological activity compared to its indole counterparts.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Azaindoles, including this compound, have been studied for their ability to inhibit various kinases, which are crucial for cell signaling and proliferation. For instance, derivatives of this compound have shown inhibitory effects on Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells .
- Microtubule Dynamics : Research has demonstrated that certain azaindole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to G2/M cell cycle arrest in cancer cells, making these compounds potential anti-cancer agents .
- Inflammatory Response Modulation : this compound has exhibited anti-inflammatory properties by modulating pathways involved in inflammation. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) that are involved in inflammatory responses .
Therapeutic Applications
The therapeutic applications of this compound and its derivatives span several areas:
- Cancer Treatment : Numerous studies have highlighted the anti-cancer potential of this compound derivatives. For instance, compounds such as CM01 and CM02 have been shown to exert potent cytostatic effects on various cancer cell lines, including multidrug-resistant strains . Table 1 summarizes key findings on the anti-cancer activities of different azaindole derivatives.
- Diabetes Management : The derivative GNF2133 has shown promise in promoting β-cell proliferation and enhancing insulin secretion, suggesting potential applications in type 1 diabetes treatment .
- Neuroprotection : Some azaindole derivatives have demonstrated neuroprotective effects in models of HIV-associated neurocognitive disorders by inhibiting pathways involved in neuroinflammation .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives in preclinical models:
- Cancer Xenograft Models : In studies using chicken chorioallantoic membrane (CAM) assays, azaindole derivatives exhibited significant anti-tumor effects, showcasing their potential as novel anti-cancer agents .
- Inflammation Models : In vivo studies demonstrated that certain azaindoles reduced airway inflammation in animal models of asthma by inhibiting calcium channels involved in inflammatory processes .
- Diabetes Models : GNF2133 was tested in diabetic rat models where it improved glucose disposal and insulin secretion, indicating its role as a therapeutic agent for diabetes management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Azaindole, and how can purity be validated?
- Methodology:
- Synthesis: Compare classic methods (e.g., Fisher indole synthesis, Buchwald–Hartwig amination) with modern catalytic approaches (e.g., transition-metal-catalyzed cyclization). Prioritize routes with high atom economy and scalability .
- Characterization: Use -NMR, -NMR, and LC-MS to confirm structure. Quantify purity via HPLC (≥95% purity threshold recommended for biological assays) .
- Troubleshooting: Address common byproducts (e.g., regioisomers) by adjusting reaction temperature or catalyst loading .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodology:
- Structural Analysis: X-ray crystallography for unambiguous confirmation of regiochemistry. Pair with DFT calculations to validate electronic properties .
- Stability Testing: Conduct accelerated degradation studies under varying pH and temperature conditions. Monitor decomposition via UV-Vis spectroscopy .
Q. How to design a robust structure-activity relationship (SAR) study for this compound-based compounds?
- Methodology:
- Scaffold Modification: Systematically vary substituents at positions 1, 3, and 6. Use combinatorial libraries to screen for bioactivity .
- Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate electronic/hydrophobic parameters with activity .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
- Methodology:
- Meta-Analysis: Use tools like -statistics to quantify heterogeneity across studies. Stratify data by assay type (e.g., enzymatic vs. cell-based) to identify confounding variables .
- Experimental Replication: Reproduce key studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate protocol-dependent discrepancies .
Q. What computational strategies improve the prediction of this compound’s binding modes?
- Methodology:
- Molecular Dynamics (MD): Simulate ligand-protein interactions over ≥100 ns trajectories. Validate with mutagenesis data (e.g., key residue knockouts) .
- Docking Pitfalls: Address false positives by incorporating solvation effects and entropy calculations in scoring functions .
Q. How to address stability challenges in this compound formulations for in vivo studies?
- Methodology:
- Excipient Screening: Test co-solvents (e.g., PEG 400) and cyclodextrins to enhance solubility. Monitor plasma stability via LC-MS/MS pharmacokinetic profiling .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to track oxidative metabolites in liver microsomes .
Q. Data Management & Reproducibility
Q. What frameworks ensure reproducibility in this compound research?
- Methodology:
- FAIR Principles: Share raw spectral data (NMR, HRMS) in repositories like Zenodo. Annotate synthetic protocols with detailed reaction parameters (e.g., stirring speed, inert gas flow) .
- Negative Results Reporting: Publish unsuccessful synthetic routes or inactive analogs to reduce redundant efforts .
Q. How to design a systematic review of this compound’s pharmacological applications?
- Methodology:
- Search Strategy: Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR anticancer)") across PubMed, Web of Science, and Embase. Document exclusion criteria (e.g., non-peer-reviewed patents) .
- Bias Assessment: Apply Cochrane Risk of Bias Tool to evaluate in vivo studies for blinding and randomization .
Q. Ethical & Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology:
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSKXJVMVSSSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181563 | |
Record name | 1H-Pyrrolo(3,2-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-34-1 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo(3,2-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(3,2-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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